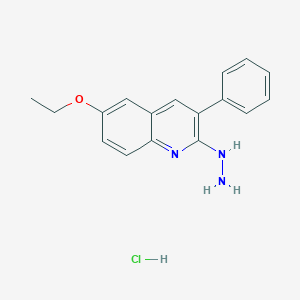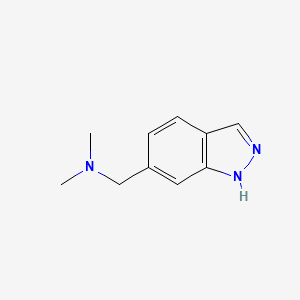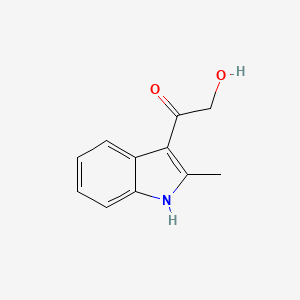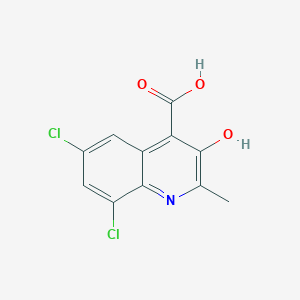
2-(tert-Butylamino)ethyl methacrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylamino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a methacrylate ester with a tert-butylamino group attached to the ethyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)ethyl methacrylate hydrochloride typically involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylamino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with pendant amine functionality.
Substitution Reactions: The tert-butylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.
Major Products Formed
Polymerization: Poly(2-(tert-butylamino)ethyl methacrylate) with various molecular weights.
Substitution: Substituted amines or amides depending on the reagents used.
Hydrolysis: Methacrylic acid and 2-(tert-butylamino)ethanol
Aplicaciones Científicas De Investigación
2-(tert-Butylamino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery and as a component in medical devices.
Industry: Utilized as a monomer in the production of specialty polymers and as a stabilizer in various formulations
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diisopropylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
2-(tert-Butylamino)ethyl methacrylate hydrochloride is unique due to its tert-butylamino group, which provides steric hindrance and influences the polymerization process. This results in polymers with distinct properties compared to those synthesized from similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability in various solvents .
Propiedades
| 23158-89-6 | |
Fórmula molecular |
C10H20ClNO2 |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(12)13-7-6-11-10(3,4)5;/h11H,1,6-7H2,2-5H3;1H |
Clave InChI |
JFXIVKSCAJLVOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCNC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)



![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


